Permanent Yellow Rn
Description
Historical Academic Context of Azo Pigments Research
The journey of azo pigments is intrinsically linked to the birth of synthetic organic chemistry in the 19th century. The discovery of the diazotization reaction by Peter Griess around 1858 was a pivotal moment, laying the groundwork for the creation of azo dyes. nih.govyoutube.com This reaction involves the conversion of aromatic amines into diazonium salts, which can then be coupled with other aromatic compounds to form the characteristic azo bond (-N=N-), the chromophore responsible for the vibrant colors of these compounds. youtube.comiipseries.orgajchem-a.com
The initial focus of academic and industrial research was on producing dyes for the textile industry. youtube.com Aniline Yellow, discovered in 1861, is considered one of the earliest azo dyes. youtube.com The latter half of the 19th century saw a rapid expansion in the synthesis of a wide array of azo dyes, including notable examples like Bismarck Brown and Chrysoidine. mdpi.com The development of the first azo pigment, Para Red, occurred in the 1880s, marking a significant step towards creating insoluble colorants for applications beyond textiles, such as paints and printing inks. researchgate.netheubach.com Throughout the 20th century, research continued to flourish, leading to the development of various classes of azo pigments with improved properties, such as the diarylide yellows and benzimidazolones. heubach.com This historical progression highlights a continuous drive within the scientific community to synthesize new azo compounds with enhanced stability, lightfastness, and specific color characteristics, setting the stage for the investigation of individual pigments like Permanent Yellow RN.
Significance and Research Rationale of this compound Studies
The scientific inquiry into this compound, also known by its Colour Index name Pigment Yellow 65, stems from its specific chemical structure and resulting properties. artiscreation.com As a monoazo pigment, its core structure contains a single azo group linking aromatic rings. smolecule.com The rationale for studying this particular compound is multifaceted.
From a fundamental chemical perspective, this compound serves as a model compound for investigating the relationship between molecular structure and color properties in monoazo pigments. smolecule.com Its synthesis, which typically involves the diazotization of an aromatic amine like 4-methoxy-2-nitroaniline (B140478) followed by coupling with an acetoacetanilide (B1666496) derivative, provides a practical example for studying azo coupling reactions. smolecule.com
Furthermore, the stability and performance of pigments are crucial for their industrial applications. Research into this compound often focuses on its physical and chemical properties, such as lightfastness, heat resistance, and interactions with different media like solvents and binders. smolecule.com Understanding these characteristics is essential for its use in inks, paints, plastics, and textiles. smolecule.com The need to predict and control the behavior of the pigment in various formulations drives ongoing academic and industrial research. The justification for this research lies in the necessity for durable and reliable colorants in a multitude of commercial products. aje.com
Multidisciplinary Research Perspectives on this compound
The study of this compound extends beyond the confines of pure chemistry, attracting interest from a variety of scientific disciplines.
Environmental science represents another critical research area. The potential environmental fate and impact of synthetic organic pigments are of growing concern. Studies in this domain may investigate the biodegradability of this compound or its potential to release constituent aromatic amines under certain environmental conditions. mst.dkiaea.org
From an analytical chemistry standpoint, the development of reliable methods for the detection and identification of this compound in various matrices is a significant research focus. mdpi.com This is particularly important in the context of cultural heritage science, where identifying pigments in artworks can provide insights into the materials and techniques used by artists and help in dating and authenticating objects. nga.gov Techniques such as spectroscopy and chromatography are employed to characterize the pigment and its degradation products. researchgate.net
The following tables provide a summary of the key identifiers and reported physical and chemical properties of this compound.
| Identifier | Value | Source |
| Chemical Name | 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
| CAS Number | 6528-34-3 | |
| Colour Index | Pigment Yellow 65 (C.I. 11740) | artiscreation.comcymitquimica.com |
| Molecular Formula | C18H18N4O6 | smolecule.com |
| Molecular Weight | 386.36 g/mol |
| Property | Value | Source |
| Appearance | Reddish-yellow powder | smolecule.com |
| Density | 1.33 g/cm³ | |
| Melting Point | 236-240 °C | |
| Boiling Point (Predicted) | 570.1 °C | |
| Lightfastness | Moderate to good (6-7 on Blue Wool Scale) | smolecule.com |
| Heat Resistance | ~140-180 °C | smolecule.com |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORAEIAYCSGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052336 | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
6528-34-3 | |
| Record name | Pigment Yellow 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2-(4-methoxy-2-nitrophenyl)diazenyl)-N-(2-methoxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis and Chemical Derivatization of Permanent Yellow Rn
Established Synthetic Pathways for Permanent Yellow RN
The primary method for synthesizing this compound, like many other azo pigments, is through a diazotization-coupling reaction. handwiki.org This well-established industrial process involves two main stages.
Diazotization-Coupling Reaction Mechanisms
The synthesis begins with the diazotization of a primary aromatic amine. In this step, the amine is treated with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, to form a diazonium salt. wikipedia.orgbyjus.com The resulting diazonium salt is a key intermediate, acting as an electrophile in the subsequent step. handwiki.org
The second stage is the azo coupling reaction, where the diazonium salt reacts with a coupling component. For this compound, the coupling component is an acetoacetic anilide derivative. wikipedia.org This reaction is an electrophilic aromatic substitution, where the diazonium ion attacks the activated aromatic ring of the coupling component to form the final azo compound, characterized by the -N=N- chromophore. handwiki.org
Critical Parameters Influencing Synthesis Efficiency
Several critical parameters significantly influence the efficiency and final properties of the synthesized pigment. These include:
Temperature: Diazotization reactions are typically carried out at low temperatures, often between 0-5 °C, to ensure the stability of the diazonium salt.
pH: The pH of the reaction medium is crucial for the coupling reaction. The coupling efficiency and the final particle size of the pigment can be affected by pH. aip.org For instance, in the synthesis of some yellow pigments, increasing the pH has been shown to increase the particle size. aip.org
Reactant Concentration and Stoichiometry: The molar ratio of the reactants must be carefully controlled to ensure complete reaction and high purity of the product.
Solvent: The choice of solvent can impact the solubility of reactants and intermediates, thereby affecting the reaction rate and the physical form of the pigment.
| Parameter | Typical Range/Condition | Influence on Synthesis |
|---|---|---|
| Temperature | 0-5 °C (for diazotization) | Ensures stability of the diazonium salt. |
| pH | Varies depending on coupling component | Affects coupling rate and particle size. aip.org |
| Reactant Ratio | Stoichiometric | Maximizes yield and purity. |
Novel Approaches in this compound Synthesis
Recent research has focused on developing more environmentally friendly and efficient methods for pigment synthesis.
Green Chemistry Principles in Pigment Synthesis
The principles of green chemistry are being increasingly applied to the synthesis of organic pigments to minimize environmental impact. This includes the use of less hazardous solvents, development of one-pot synthesis methods to reduce waste, and the use of recyclable catalysts. rsc.org For instance, a one-pot method for industrial azo pigments has been developed using granular polytetrafluoroethylene (PTFE), which allows for the recycling of wastewater and excess acid. rsc.org The goal is to create processes that are not only efficient but also sustainable. sustainability-directory.com
Nanoparticle Synthesis Methodologies Relevant to Yellow Pigments
The synthesis of pigments at the nanoscale has gained attention due to the unique properties that nanomaterials can exhibit, such as enhanced color strength and stability. mdpi.com Methods like co-precipitation and sol-gel synthesis are being explored for producing yellow pigment nanoparticles. scientific.net For example, iron oxide-based yellow nanoparticles (goethite, α-FeOOH) have been synthesized via co-precipitation, with the particle size being controlled by adjusting the pH of the solution. aip.org While these methods have been demonstrated for inorganic pigments, the principles could be adapted for organic pigments like this compound to create novel pigmentary properties.
Structural Modifications and Derivatization Strategies for this compound
Structural modifications of this compound can be undertaken to fine-tune its properties, such as color, lightfastness, and solubility. Derivatization strategies often involve altering the substituents on the aromatic rings of either the diazo component or the coupling component. researchgate.net For example, introducing different functional groups can shift the absorption spectrum of the pigment, leading to a change in color.
Design and Synthesis of Photostable Derivatives
The stability of azo pigments, particularly their lightfastness, is a critical parameter for many applications. Research into diarylide pigments, a class to which this compound is related, shows that chemical modification is a key strategy for improving photostability. While monoazo pigments like this compound generally exhibit better lightfastness than many diarylide yellows, the principles of stabilization through chemical derivatization are broadly applicable. wiley-vch.de
One approach to creating more stable derivatives involves the introduction of specific functional groups into the pigment's molecular structure. For instance, in related diarylide pigments, incorporating bulky or electron-withdrawing groups can hinder the chemical reactions induced by UV radiation, thereby increasing photostability. The synthesis of derivatives often involves altering the coupling component. For example, research on other yellow pigments has shown that using coupling components with different substituents, such as trifluoromethyl or acetyl groups, can yield pigments with improved properties. researchgate.net
Another strategy involves modifying the pigment post-synthesis. Treating a pigment like C.I. Pigment Yellow 17 (a diarylide yellow) with metallic salts such as zinc chloride has been explored to improve its properties. researchgate.net Such treatments can lead to the formation of more stable complexes, enhancing the pigment's resistance to degradation. researchgate.net Similarly, creating core-shell structures, where the pigment particle is encapsulated with a protective layer like silica (B1680970) (SiO2), has been shown to dramatically improve the thermal and chemical stability of pigments like bismuth vanadate (B1173111) (BiVO4). mdpi.com This encapsulation strategy protects the chromophore from environmental factors without altering its fundamental chemical structure. mdpi.com
The table below summarizes synthetic strategies for enhancing the stability of azo and other yellow pigments, which are applicable by extension to this compound.
| Modification Strategy | Target Pigment Class | Resulting Improvement | Research Finding |
| Encapsulation | Bismuth Vanadate (BiVO4) | Enhanced thermal and chemical stability. | SiO2 encapsulation protects the pigment from acid corrosion and high temperatures (up to 700 °C). mdpi.com |
| Metallic Salt Treatment | C.I. Pigment Yellow 17 | Improved color properties and lightfastness. | Treatment with ZnCl2 and Na2SiO3 modifies the pigment structure, enhancing its performance in polypropylene. researchgate.net |
| Functional Group Substitution | Diarylide Pigments | Non-mutagenic pigments with altered properties. | The presence of 3-trifluoromethyl or 3-acetyl groups in the acetoacetanilide (B1666496) moiety led to nonmutagenic pigments. researchgate.net |
Incorporation into Complex Molecular Architectures
Integrating chromophores like this compound into larger molecular structures, such as polymers, is a sophisticated method of creating advanced materials with built-in color. This covalent bonding ensures the permanent coloration of the material, preventing the leaching or migration of the dye that can occur with non-covalently bound pigments. rsc.org
One innovative method involves designing a polymer with reactive sites that can undergo an azo coupling reaction in situ. rsc.org For example, a polyester (B1180765) can be synthesized to include a molecular handle like N-phenyldiethanolamine. rsc.org This handle can then be diazotized and coupled, creating the azo chromophore directly on the polymer backbone. rsc.org This process ensures that the color is an integral part of the polymer and minimizes the generation of colored waste during synthesis. rsc.org
Another approach involves the polymerization of monomers that already contain the dye structure. nih.govmdpi.com A dye molecule can be functionalized with a polymerizable group, such as a methacrylate (B99206) group. This "coloring monomer" is then copolymerized with other standard monomers to create a colored polymer. nih.gov This technique allows for a high concentration of the chromophore within the final material, leading to excellent tinctorial strength and permanence. nih.gov
The covalent attachment of azo dyes to both natural and synthetic polymers has been shown to improve their properties and applications. jchemrev.comjchemrev.com These polymer-dye conjugates are used to create materials with enhanced features, such as improved thermal stability, mechanical strength, and UV resistance. emerald.com For example, modifying diarylide pigments by reaction with a primary amine-terminated alkylene oxide polymer can generate azomethine derivatives with lower viscosity and improved gloss and transparency, making them highly suitable for advanced ink and coating formulations. google.com
The table below details methods for incorporating azo chromophores into complex architectures.
| Incorporation Method | Polymer Type | Purpose | Key Feature |
| In Situ Chromophore Creation | Polyester | Permanent covalent coloration of the polymer. | A non-colored polymer is synthesized with reactive handles, and the azo dye is formed directly on the polymer chain post-polymerization. rsc.org |
| Polymerization of Coloring Monomers | Polyesters, Polyamides | Creation of polymers with high dye concentration. | Azo dyes are first modified to become polymerizable monomers and then incorporated into the polymer backbone via polymerization. nih.gov |
| Polymer-Analogous Attachment | Various pre-formed polymers | Modification of existing polymers with color. | Requires functional groups on the polymer backbone that can react with the dye molecule. nih.gov |
| Reaction with Amine-Terminated Polymers | Diarylide Pigments | Improved ink and coating performance. | Reaction with amine-terminated polymers creates azomethine derivatives with lower viscosity and enhanced optical properties. google.com |
Chemical Reactivity and Transformation Mechanisms of Permanent Yellow Rn
Oxidative Transformation Pathways
The oxidative transformation of Permanent Yellow RN can occur at different sites within the molecule. A key reaction involves the nitro group, which can be reduced to an amino group under specific oxidative conditions, potentially altering the pigment's color properties. smolecule.com Common oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) can facilitate this transformation. smolecule.com
The azo linkage (–N=N–) is the chromophore responsible for the yellow color of the pigment. Oxidative cleavage of this bond would lead to the destruction of the chromophore and a loss of color. This process can be initiated by strong oxidizing agents or under specific environmental conditions.
Electrophilic Substitution Reactions on Aromatic Moieties
The aromatic rings present in the structure of this compound are susceptible to electrophilic substitution reactions. smolecule.comwikipedia.org In these reactions, an electrophile attacks the electron-rich aromatic ring, leading to the replacement of a hydrogen atom with another functional group. allen.inbyjus.com
This type of reaction allows for the introduction of various substituents onto the aromatic rings, which can modify the pigment's properties, such as its hue, lightfastness, and solubility. smolecule.com Common electrophilic substitution reactions include halogenation (using halogens) and sulfonation (using sulfonic acids). smolecule.combyjus.com The specific products formed depend on the nature of the electrophile and the reaction conditions. smolecule.com The reaction generally proceeds in two main steps: the attack of the electrophile on the pi electrons of the aromatic ring to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. byjus.com
Photochemical Reactivity and Degradation Pathways
This compound, like many organic pigments, can undergo degradation upon exposure to light, particularly UV radiation. annualreviews.orgmdpi.com The energy absorbed from the light can excite the molecule to a higher energy state, initiating photochemical reactions. annualreviews.org
The primary photochemical process often involves the homolytic cleavage of covalent bonds, leading to the formation of free radicals. annualreviews.org These radicals can then participate in secondary reactions, resulting in the degradation of the pigment. The azo linkage is a common site for photochemical cleavage, which leads to the fading of the color. researchgate.net
The degradation process can be influenced by the presence of oxygen, suggesting a photo-oxidative mechanism. mdpi.com The degradation products can be complex and may include smaller aromatic fragments and oxidized species. mdpi.com The rate of photodegradation is typically dependent on the intensity of the light and the wavelength of the radiation. annualreviews.org Studies on similar azo dyes have shown that photodegradation can lead to the formation of various byproducts, including dimers and benzenoid compounds. mdpi.com
Thermal Stability and Decomposition Mechanisms
This compound exhibits moderate thermal stability. smolecule.com It is generally stable at lower temperatures but will begin to decompose as the temperature increases. gohsenol.com The decomposition process is often characterized by a gradual loss of mass as volatile products are formed. mdpi.com
The thermal decomposition of similar organic pigments can proceed through various mechanisms, including the cleavage of the weakest bonds in the molecule. dtic.mil For this compound, the azo linkage and the nitro group are likely sites for initial thermal degradation. The decomposition can be a multi-step process, with different parts of the molecule breaking down at different temperatures. mdpi.com The ultimate products of thermal decomposition are typically smaller, more volatile compounds and a carbonaceous residue. The thermal stability can be influenced by the surrounding atmosphere (e.g., air vs. inert gas) and the presence of other substances. researchgate.net
Table 1: Thermal Stability Data for this compound
| Property | Value |
| Heat Resistance | 180°C smolecule.com |
| Decomposition Onset | Above 150°C, decomposition accelerates gohsenol.com |
This table provides an interactive summary of the thermal stability of this compound based on available data.
Interactions with Other Chemical Species
The chemical behavior of this compound can be influenced by its interactions with other chemical species in its environment. These interactions can be electrostatic, hydrophobic/hydrophilic, hydrogen bonding, or covalent in nature. mdpi.com
As a molecule with both polar (nitro group) and nonpolar (aromatic rings) regions, it can interact with a variety of solvents and other molecules. For instance, it is soluble in organic solvents like butanol and xylene. atamanchemicals.com The presence of a nitro group, which is an electron-withdrawing group, can influence the electron density of the aromatic rings and affect their interaction with other species.
Advanced Analytical Methodologies for Permanent Yellow Rn
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating mixtures into their individual components. wikipedia.org For a complex organic molecule like Permanent Yellow RN, both high-performance liquid chromatography and thin-layer chromatography are invaluable for its analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. drawellanalytical.comhawach.com It operates by injecting a liquid sample into a mobile phase that is then passed through a column packed with a stationary phase. libretexts.org The differential interactions of the components with the stationary phase lead to their separation.
In the analysis of azo pigments like this compound, reversed-phase HPLC is a commonly employed method. asianpubs.orgasianpubs.org This technique utilizes a non-polar stationary phase and a polar mobile phase. For instance, a study on various azo derivative pigments used a reversed-phase HPLC system with a Zorbax Eclipse XDB-C8 column and a mobile phase consisting of an acetonitrile (B52724) and water mixture (67:33, v/v). asianpubs.orgasianpubs.org The detection of the separated components is often carried out using a UV detector at a specific wavelength. asianpubs.orgasianpubs.org HPLC is not only effective for separating the primary pigment but also for identifying any impurities or potential degradation products, such as aromatic amines. asianpubs.org
Table 1: Representative HPLC Parameters for Azo Pigment Analysis
| Parameter | Condition | Source |
| Column | Zorbax Eclipse XDB-C8, 4.6 x 150 mm | asianpubs.org |
| Mobile Phase | Acetonitrile:Water (67:33, v/v) | asianpubs.orgasianpubs.org |
| Flow Rate | 1.0 mL/min | asianpubs.orgasianpubs.org |
| Detection | UV at 220 nm | asianpubs.orgasianpubs.org |
Thin-Layer Chromatography (TLC) in Pigment Analysis
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds. wikipedia.orgchemsociety.org.ng It involves a stationary phase, typically a coating of an adsorbent like silica (B1680970) gel on a plate, and a mobile phase, which is a solvent or solvent mixture that moves up the plate via capillary action. wikipedia.org
TLC is particularly useful for the qualitative analysis of pigments and dyes. researchgate.net In the analysis of azo pigments, plastic-backed silica gel plates can be used as the stationary phase. asianpubs.orgasianpubs.org Various solvent systems, which act as the mobile phase, can be employed to achieve effective separation. Examples of such solvent systems include combinations of petroleum ether, acetone, chloroform, and dichloromethane. asianpubs.orgasianpubs.org After development, the separated spots are visualized, often under UV light at a wavelength of 254 nm, and their retardation factor (Rf) values are calculated for identification. asianpubs.org The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Table 2: Example TLC Solvent Systems for Azo Pigment Separation
| Solvent System (v/v) | Source |
| Petroleum ether:Acetone (70:30) | asianpubs.org |
| Petroleum ether:Ethyl acetate (B1210297) (80:20) | asianpubs.org |
| Petroleum ether:Chloroform (50:50) | asianpubs.org |
| Dichloromethane | asianpubs.org |
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure and quantifying compounds like this compound. These methods rely on the interaction of electromagnetic radiation with the molecule.
Mass Spectrometry (MS) for Structural Elucidation
Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by measuring the mass-to-charge ratio of ionized molecules. researchgate.netnih.gov For complex organic pigments, techniques like Laser Desorption/Ionization Mass Spectrometry (LDI-MS) can be used for qualitative identification. researchgate.net In some cases, a matrix-assisted approach (MALDI-MS) can enhance signal intensities. researchgate.net The fragmentation patterns observed in the mass spectrum provide valuable information about the compound's structure.
The systematic IUPAC name for this compound is 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, and its molecular weight is 386.36 g/mol .
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is a technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. libretexts.orgcore.ac.uk
The IR spectrum of an organic compound provides a unique "fingerprint." For a molecule like this compound, characteristic absorption bands would be expected for its various functional groups. These include:
N-H stretching from the amide group. researchgate.net
C=O stretching from the amide and keto groups. libretexts.orguc.edu
N=N stretching of the azo group.
C-N stretching . researchgate.net
NO2 stretching from the nitro group. uc.edu
C-O stretching from the ether groups. libretexts.org
Aromatic C=C stretching and C-H bending vibrations. libretexts.org
Table 3: General IR Absorption Ranges for Functional Groups in this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| Amide N-H Stretch | 3550–3060 | Medium-Strong |
| Amide C=O Stretch | 1670–1640 | Strong |
| Ketone C=O Stretch | 1725–1705 | Strong |
| Nitro N=O Stretch | 1550 and 1350 | Strong |
| Aromatic C=C Stretch | 1600-1475 | Weak-Medium |
| Ether C-O Stretch | 1300–1000 | Strong |
Note: These are general ranges and the exact position of the peaks can be influenced by the molecular environment. uc.edu
UV-Visible (UV-Vis) Spectroscopy for Quantitative Analysis
UV-Visible (UV-Vis) Spectroscopy is an analytical technique used for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. pacificbiolabs.comupi.edu The color of a compound is due to its absorption of certain wavelengths of visible light, while reflecting others. msu.edu A yellow substance like this compound absorbs light in the complementary violet region of the spectrum (approximately 400-450 nm). pacificbiolabs.com
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. rsc.org This principle allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. rsc.org This curve can then be used to determine the concentration of the pigment in an unknown sample. The wavelength of maximum absorbance (λmax) is typically used for these quantitative measurements to ensure the highest sensitivity and accuracy. ajpamc.com For yellow dyes, the λmax is often found in the 400-450 nm range. researchgate.net
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique for the identification of this compound, a monoazo pigment. specialchem.comresearchgate.net It provides a molecular fingerprint by detecting vibrational modes within the pigment's structure. researchgate.net The analysis of yellow organic pigments, including those in the same class as this compound, often utilizes Raman spectroscopy to differentiate between various chemical groups. morana-rtd.com
Challenges in the Raman analysis of organic pigments like this compound can include induced fluorescence, which may obscure the Raman signal. morana-rtd.com To mitigate this, researchers often employ different laser excitation wavelengths, such as 532 nm, 633 nm, or 785 nm. jasco-global.com The choice of a longer wavelength, like 785 nm, can often reduce fluorescence and improve the signal-to-noise ratio for yellow pigments. morana-rtd.comjasco-global.com
The Raman spectrum of a monoazo pigment like this compound would be expected to show characteristic bands corresponding to its specific chemical bonds. While a definitive spectrum for this compound is best obtained from a reference standard, analysis of related azo pigments reveals key spectral features. These typically include vibrations from the azo group (–N=N–), aromatic rings, and other functional groups present in the molecule. researchgate.netmorana-rtd.com For instance, studies on diarylide yellows, another class of azo pigments, show distinct Raman bands that allow for their characterization. morana-rtd.com
Table 1: General Raman Bands for Azo Pigments
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~1600 | Aromatic Ring Vibration |
| ~1400-1500 | N=N Stretching |
| ~1380 | Azo N=N bands |
| ~1200-1300 | Amide Group Vibrations |
| ~1185 | Aromatic Ring Vibration |
| ~400-600 | Carbonyl Bending Vibrations |
Note: Specific peak positions can vary based on the exact molecular structure and crystalline form. morana-rtd.com
The ability of Raman spectroscopy to analyze pigments directly within a sample matrix, such as in a paint layer or a plastic, makes it an invaluable tool for in-situ identification without the need for sample extraction. researchgate.netojp.gov
Elemental Analysis Techniques (e.g., ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical method used for determining the elemental composition of a sample at trace and ultra-trace levels. thermofisher.comanalytik-jena.com While this compound is an organic pigment, ICP-MS can be employed to detect the presence of any inorganic elements. This could include metallic impurities from the manufacturing process, elements from fillers or substrates in a formulated product, or metals used in certain pigment lakes.
The process involves digesting the sample in acid using microwave heating to decompose the organic matrix and bring the elements into solution. pcdn.co This solution is then introduced into an argon plasma, which ionizes the constituent atoms. ohsu.edu The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio. analytik-jena.comohsu.edu
For a pure sample of this compound (C₁₈H₁₈N₄O₆), the primary elemental constituents are carbon, hydrogen, nitrogen, and oxygen. cncolorchem.com ICP-MS is not typically used for these bulk organic elements. However, it would be the method of choice for quantifying trace metals that could affect the pigment's properties or indicate its origin. For example, if this compound were laked or mixed with inorganic compounds, ICP-MS could identify the specific metals used. The technique is capable of detecting a wide range of elements from the periodic table at concentrations down to parts per billion (ppb) or even parts per trillion (ppt). thermofisher.com
Table 2: Potential Applications of ICP-MS in Pigment Analysis
| Application | Target Elements | Purpose |
|---|---|---|
| Purity Analysis | Heavy metals (e.g., Pb, Cd, Hg, Cr) | To ensure the pigment meets regulatory standards for toxicity. |
| Formulation Analysis | Ba, Ca, Al, Zn | To identify inorganic fillers, extenders, or laking agents mixed with the organic pigment. researchgate.netrsc.org |
Electrophoretic Techniques
Capillary Electrophoresis (CE) for Dye Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their differential migration in an electric field. davidson.edudiva-portal.org This method is particularly well-suited for the analysis of charged species, making it applicable to the separation of dyes and pigments, which can often be ionized. oup.com
In CE, a narrow fused-silica capillary is filled with a background electrolyte (BGE). sepscience.com A high voltage is applied across the capillary, causing the bulk flow of the BGE (the electroosmotic flow, EOF) and the migration of charged analytes. diva-portal.org The separation of components in a mixture is achieved due to differences in their electrophoretic mobility, which is dependent on their charge-to-size ratio. davidson.edu
For the analysis of this compound, the pigment would first need to be extracted and dissolved in a suitable solvent compatible with the CE system. Depending on the pH of the BGE, the functional groups on the pigment molecule could be ionized, allowing it to migrate in the electric field. Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), can be used to separate both charged and neutral molecules by adding surfactants to the BGE. oup.com
The primary advantages of CE for dye analysis include high separation efficiency, short analysis times, and the requirement for only minute sample volumes. diva-portal.org
Hyphenated and Integrated Analytical Approaches
HPLC-UV-Vis-ESI MS/MS for Comprehensive Dye Analysis
The hyphenation of High-Performance Liquid Chromatography (HPLC) with UV-Visible Spectroscopy (UV-Vis) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) provides a powerful platform for the comprehensive analysis of organic dyes like this compound. researchgate.netnih.gov This combination allows for the separation, detection, and structural elucidation of the pigment and any related impurities or degradation products.
The analytical workflow proceeds as follows:
HPLC Separation: The sample extract is injected into an HPLC system. The components of the mixture are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their differential partitioning between the mobile and stationary phases. mdpi.com
UV-Vis Detection: As the separated components elute from the column, they pass through a UV-Vis detector. This provides a chromatogram and a UV-Vis spectrum for each component, which is useful for quantification and preliminary identification based on its absorption characteristics. researchgate.net
ESI-MS/MS Analysis: The eluent from the HPLC is then directed into the ESI source of a mass spectrometer. ESI is a soft ionization technique that generates intact molecular ions (e.g., [M-H]⁻ or [M+H]⁺) from the analyte molecules. mdpi.com These ions are then analyzed by the mass spectrometer (MS) to determine their mass-to-charge ratio. In a tandem MS (MS/MS) experiment, specific ions are selected and fragmented, and the resulting fragmentation pattern provides detailed structural information that can confirm the identity of the compound. jwent.net
This comprehensive approach is invaluable for identifying the primary pigment, characterizing isomers or by-products from synthesis, and studying the degradation products that may form under various environmental conditions. nih.govjwent.net
Integrated Non-Destructive Techniques in Pigment Studies
In fields such as art conservation and forensic science, the analysis of pigments often requires the use of multiple non-destructive techniques to gather a complete profile of the material without damaging the object. researchgate.netresearchgate.net An integrated approach to studying a material containing this compound would combine several complementary methods to provide elemental and molecular information. mdpi.commdpi.com
A typical integrated analytical protocol might include:
X-Ray Fluorescence (XRF) Spectroscopy: This portable, non-destructive technique is used for in-situ elemental analysis. hitachi-hightech.com It can quickly identify the presence of any inorganic elements in the pigment or its surrounding matrix, which can help in identifying mixtures or the presence of specific fillers or substrates. rsc.orgresearchgate.net
Fiber Optic Reflectance Spectroscopy (FORS): This method measures the visible and near-infrared reflection spectrum of the material, providing information about its color and identifying certain classes of pigments based on their spectral shape. hitachi-hightech.com
Raman Spectroscopy: As discussed previously, micro-Raman spectroscopy can be used in-situ to provide a specific molecular identification of the pigment. researchgate.netrsc.org
By combining the elemental data from XRF with the molecular information from Raman and reflectance spectroscopy, a much more confident and detailed identification of this compound and its context within an object can be achieved. researchgate.netmdpi.com This multi-faceted approach is crucial when sample removal is not an option and a comprehensive understanding of the materials is required. hitachi-hightech.com
Method Validation and Quality Assurance in this compound Analysis
The reliability and accuracy of analytical data for this compound (also known as Pigment Yellow 65) are paramount for ensuring product quality, consistency, and adherence to regulatory standards. To achieve this, analytical methods employed for its characterization and quantification must undergo rigorous validation, complemented by a robust quality assurance (QA) program. Method validation provides documented evidence that a specific analytical procedure is suitable for its intended purpose, while QA ensures that the method consistently generates results that meet predefined specifications.
Method validation for this compound, a monoazo pigment, involves a series of experiments to assess the performance characteristics of the analytical procedure. scribd.com These parameters demonstrate the method's suitability and reliability for routine use in a quality control environment. The primary validation characteristics include specificity, linearity, accuracy, precision, detection limits, and robustness.
Specificity
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this means the method must be able to distinguish the pigment from unreacted starting materials, by-products from the synthesis process, or additives in a final product like an ink or plastic formulation. High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array (PDA) detector, is a common technique that provides high specificity by separating the components of a mixture and providing spectral data to confirm peak identity.
Linearity
Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is crucial for the accurate quantification of this compound. The relationship between concentration and the analytical signal (e.g., absorbance) is typically evaluated by linear regression analysis. A high correlation coefficient (r²) is indicative of a strong linear relationship.
Table 1: Illustrative Linearity Data for this compound Analysis by HPLC
This table presents representative data demonstrating the linear relationship between the concentration of this compound and the detector response. Such data is essential for establishing a calibration curve for quantification. The acceptance criterion for the correlation coefficient (r²) is typically ≥ 0.998. oup.com
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 5.0 | 125,340 |
| 10.0 | 251,100 |
| 25.0 | 628,950 |
| 50.0 | 1,254,800 |
| 100.0 | 2,510,200 |
| 150.0 | 3,764,550 |
| Correlation Coefficient (r²): 0.9999 |
Accuracy
Accuracy is the measure of the closeness of an analytical result to the true or accepted value. It is often assessed through recovery studies by spiking a blank matrix with a known quantity of the this compound reference standard at different concentration levels. The percentage recovery is then calculated. High recovery rates indicate that the method can accurately quantify the analyte with minimal bias. For azo dyes, recovery rates are often expected to be within a range of approximately 80% to 120%. oup.comresearchgate.net
Table 2: Representative Accuracy (Recovery) Data
This table shows typical results from a recovery study for this compound. Known amounts of the pigment are added to a sample matrix, and the method's ability to accurately measure the added amount is determined. researchgate.net
| Spike Level (µg/mL) | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| Low | 10.0 | 9.9 | 99.0 |
| Medium | 50.0 | 50.8 | 101.6 |
| High | 100.0 | 99.5 | 99.5 |
| Average Recovery: | 100.0% |
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually evaluated at two levels:
Repeatability (Intra-day precision): The precision of the method over a short time interval with the same analyst and equipment.
Intermediate Precision (Inter-day precision): An expression of within-laboratory variations, such as on different days, or with different analysts or equipment.
Precision is reported as the relative standard deviation (RSD) of the measurements. A low RSD value indicates high precision. For analyses of this type, an RSD of ≤5% is often considered acceptable. oup.com
Table 3: Example of Precision Data for this compound
This table illustrates typical precision results, showing the low variability (RSD) in measurements both within a single day and between different days, confirming the method's reproducibility. oup.com
| Parameter | Concentration (µg/mL) | Mean Measured Conc. (µg/mL) | Standard Deviation | RSD (%) |
|---|---|---|---|---|
| Repeatability (n=6) | 50.0 | 50.2 | 0.65 | 1.3 |
| Intermediate Precision (n=18) | 50.0 | 50.5 | 1.01 | 2.0 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These parameters are critical for analyzing trace impurities or degradation products in a this compound sample. For azo dyes, LOQs can range from approximately 0.1 to 1.0 µg/L depending on the analytical system. oup.com
Quality Assurance
A robust quality assurance program is essential to ensure that the analytical methods for this compound consistently produce reliable results during routine use. Key components of a QA system include:
System Suitability Testing: Before running any analysis, a system suitability test is performed to verify that the analytical equipment, particularly an HPLC system, is operating correctly. This involves injecting a standard solution and checking parameters like peak resolution, tailing factor, and theoretical plates to ensure they meet predefined criteria.
Use of Reference Standards: A well-characterized, high-purity reference standard of this compound is crucial for calibrating instruments and verifying the accuracy of measurements.
Control Charting: Results from control samples are plotted over time to monitor the performance of the analytical method. This helps in identifying trends or shifts in performance that may indicate a problem with the method or instrument.
Batch Quality Control: In a manufacturing setting, every batch of this compound must be tested to ensure it meets specifications for purity, color strength, and other physical properties. scribd.com This continuous monitoring is a cornerstone of quality control.
Purity Requirements: Substances intended for certain applications must be of good technical quality with regard to purity. QA programs ensure that levels of any potential contaminants, such as those that could arise from the synthesis of azo or diarylide pigments, are monitored and controlled. epa.govsdc.org.uk
Through the diligent application of method validation and ongoing quality assurance, manufacturers and users of this compound can be confident in the quality and consistency of the pigment.
Environmental Fate, Transport, and Impact of Permanent Yellow Rn
Environmental Distribution and Persistence in Media
Organic pigments like Permanent Yellow RN are intentionally designed to be highly insoluble in water and common solvents to ensure their durability in applications such as paints, inks, and plastics. This inherent property significantly influences their distribution and persistence in the environment.
Due to its very low water solubility, the concentration of this compound dissolved in the water column is expected to be negligible. canada.ca Any release into aquatic environments would likely result in the pigment remaining as a solid particulate. These suspended particles may eventually settle into the sediment. Screening assessments of similar diarylide yellow pigments indicate that they are not expected to be harmful to aquatic organisms at low concentrations. canada.ca Chronic aquatic toxicity studies on these related pigments, conducted without solvents, showed no adverse effects at saturation. canada.ca
Should this compound be released to land or settle from water, it is expected to partition strongly to soil and sediment. The high potential for adsorption is a common characteristic of organic pigments. oecd.org Due to their limited bioavailability and particulate nature, diarylide yellow pigments have shown no effects in chronic soil and sediment toxicity studies at concentrations up to 1,000 mg/kg. canada.ca However, their chemical stability means they are likely to persist in these compartments for extended periods. canada.ca The primary concern in soil and sediment is the potential for long-term accumulation rather than immediate toxicity.
Table 1: Predicted Environmental Compartment Distribution for Organic Pigments
| Environmental Compartment | Predicted Distribution and Behavior | Rationale |
| Water | Low concentration in water column; primarily as suspended solids. | Very low water solubility. |
| Soil | Strong adsorption to soil particles. | High potential for adsorption based on chemical structure. oecd.org |
| Sediment | High partitioning to sediment from the water column. | Low water solubility and density greater than water. |
| Air | Negligible partitioning to air as a vapor. | Extremely low vapor pressure. |
This compound has a very low vapor pressure, meaning it will not exist in the atmosphere in a gaseous state. However, like other powdered substances, it can become airborne as dust or particulate matter during manufacturing, handling, or disposal. canada.ca Atmospheric dispersal would be dependent on particle size and meteorological conditions. These airborne particles are expected to be removed from the atmosphere through wet and dry deposition, ultimately settling onto soil and water surfaces.
Soil and Sediment Compartments
Ecological Exposure Pathways and Bioavailability
The primary route of ecological exposure to this compound is expected to be through the ingestion of pigment particles by soil-dwelling or sediment-dwelling organisms. Due to its large molecular size and very low solubility in both water and lipids, the bioavailability of this compound is predicted to be very low. canada.caoecd.org This means that even if ingested, the pigment is unlikely to be absorbed into the tissues of organisms to a significant extent.
Environmental Risk Assessment Frameworks for Organic Pigments
Regulatory bodies in various jurisdictions, such as Canada and the European Union, have established frameworks for the environmental risk assessment of chemicals, including organic pigments. canada.caetad.com These frameworks typically evaluate substances based on their persistence, bioaccumulation potential, and inherent toxicity (PBT). etad.com
The Canadian government's screening assessment of diarylide yellow pigments provides a relevant example of such a framework in action. canada.ca This assessment uses an Ecological Risk Classification (ERC) approach, which considers multiple metrics for both hazard and exposure. canada.ca
Table 2: Illustrative Environmental Risk Assessment Parameters for Azo Pigments
| Parameter | General Finding for Azo Pigments | Implication for this compound |
| P ersistence | High; resistant to degradation. canada.cascprintingink.com | Expected to be persistent in the environment. |
| B ioaccumulation | Low; due to low bioavailability. canada.caoecd.org | Not expected to bioaccumulate in organisms. |
| T oxicity (Aquatic) | Low; no effects at water solubility limits. oecd.org | Low concern for acute or chronic aquatic toxicity. |
Observed Ecological Effects and Ecosystem Impacts
The ecological impact of a chemical substance is determined by its potential to cause harm to various organisms within an ecosystem. For this compound (C.I. Pigment Yellow 65), this assessment relies on data from standardized ecotoxicological studies. These studies evaluate the substance's effects on a range of organisms that represent different trophic levels, including fish, aquatic invertebrates, and algae.
Based on regulatory assessments, such as those submitted to the European Chemicals Agency (ECHA), this compound is not classified as hazardous to the aquatic environment. echemi.comvipulorganics.com The pigment's very low water solubility is a key factor in its environmental behavior, limiting its bioavailability to aquatic organisms. europa.eu Tests on inherent biodegradability found that the pigment is poorly biodegradable, which is consistent with its intended use for durable coloration. europa.eu Furthermore, the potential for bioaccumulation is considered low. europa.eu
While the broader ecological impact of this compound has been characterized through studies on key aquatic species, specific research on its direct effects on terrestrial populations, such as honey bees, is not available in the reviewed scientific and regulatory literature. One source mentioned a systems-based assessment of the pigment's impact on honey bee populations, suggesting chemical exposure as a potential stressor, but did not provide a reference to the underlying study. Therefore, the documented ecological impact is based on a collection of laboratory studies on other representative organisms.
Detailed findings from these studies indicate a low level of toxicity across different aquatic species.
Toxicity to Aquatic Invertebrates
Studies on aquatic invertebrates, such as Daphnia magna, are crucial for understanding potential impacts on organisms that form a foundational part of the aquatic food web. For this compound, tests showed no significant adverse effects at high concentrations.
| Species | Exposure Duration | Endpoint | Result | Reference |
| Daphnia magna | 48 hours | EC50 (Acute) | > 100 mg/L | echemi.com |
| Daphnia magna | - | Chronic | No toxic effects observed | europa.eu |
EC50: The concentration of a substance that causes a specific effect (e.g., immobilization) in 50% of the test population.
Toxicity to Fish
Acute toxicity tests on fish help determine the potential for immediate harm to vertebrate aquatic life. The results for this compound show a high threshold for lethal effects.
| Species | Exposure Duration | Endpoint | Result | Reference |
| Danio rerio (Zebra Fish) | 96 hours | LC50 (Acute) | > 1 mg/L | echemi.com |
LC50: The concentration of a substance that is lethal to 50% of the test population.
Toxicity to Algae and Microorganisms
Algae are primary producers in aquatic systems, and their health is vital for the entire ecosystem. Tests on this compound show the concentration at which no adverse effects on algae growth are observed. Similarly, tests on microorganisms from wastewater treatment plants indicate the pigment's potential impact on sewage treatment processes.
| Species / System | Exposure Duration | Endpoint | Result | Reference |
| Desmodesmus subspicatus (Algae) | 72 hours | NOEC (Growth Inhibition) | 1 mg/L | echemi.comeuropa.eu |
| Activated Sludge (Microorganisms) | 3 hours | EC50 (Respiration Rate) | > 1000 mg/L | echemi.com |
NOEC: No-Observed-Effect-Concentration, the highest tested concentration at which no statistically significant effect is observed.
Toxicological Mechanisms and Biological Interactions of Permanent Yellow Rn
Cellular and Subcellular Mechanisms of Action
The initial interaction of a chemical compound with a biological system occurs at the cellular and subcellular level. These mechanisms are foundational to understanding the broader toxicological impact.
Genotoxicity refers to the ability of a substance to damage DNA, which may or may not lead to a permanent, heritable change, known as a mutation. ospar.orgeuropa.eu Mutagenicity is a key concern as it can be a precursor to carcinogenesis or heritable diseases. europa.euwho.int The assessment of these endpoints typically involves a battery of tests. who.int
Standard genotoxicity testing strategies often begin with in vitro assays. europa.eu A common initial screen is the bacterial reverse mutation test, or Ames test, which assesses a chemical's ability to induce mutations in bacteria. europa.eu Eukaryotic cell tests may also be employed to investigate chromosomal damage. ospar.org
Table 1: Genotoxicity and Mutagenicity Findings for the Related Compound Acid Yellow 17
| Test Type | Test System | Condition | Result | Citation |
|---|---|---|---|---|
| Mutagenicity | S. typhimurium TA102 & TA104 | With and without S9 activation | Non-mutagenic | nih.gov |
| Genotoxicity (DNA Damage) | pKS Plasmid DNA | Parent Compound (AY17) | No significant DNA damage | nih.gov |
| Genotoxicity (DNA Damage) | pKS Plasmid DNA | Aerobic Biodegradation Products | No significant DNA damage | nih.gov |
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them with antioxidant defenses. mdpi.comnih.gov This overabundance of ROS can damage essential cellular components like lipids, proteins, and DNA. msdmanuals.comfrontiersin.org
A key cellular pathway for managing oxidative stress is the Keap1-Nrf2 pathway. mdpi.commdpi.com Under normal conditions, the protein Nrf2 is bound by its inhibitor, Keap1, and targeted for degradation. mdpi.com However, when exposed to oxidative stress, Keap1 releases Nrf2, allowing it to move to the nucleus. There, Nrf2 activates the transcription of antioxidant genes, which produce defensive enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase. mdpi.com
Chemicals can induce oxidative stress through various mechanisms, including interference with the mitochondrial electron transport chain or the activation of enzymes like NADPH oxidase, leading to increased ROS production. mdpi.comnih.gov While specific studies detailing the effect of Permanent Yellow RN on these pathways are lacking, it is a plausible mechanism of toxicity given that many organic chemicals can generate ROS. nih.gov The consequences of chemically-induced oxidative stress are implicated in a range of pathologies, including neurodegenerative diseases and cancer. mdpi.comfrontiersin.org
Chemical compounds can exert their effects by binding to or modifying biological macromolecules such as proteins and nucleic acids (DNA and RNA). labxchange.orge-bookshelf.de Proteins, with their complex three-dimensional structures, offer numerous sites for interaction. labxchange.org Such interactions can alter the protein's function, either by inhibiting its normal activity or by causing it to behave abnormally. ebi.ac.uk These interactions are highly specific, depending on the chemical nature of the compound and the surface characteristics of the macromolecule. ebi.ac.uknih.gov
Ion pairs, or salt bridges, are crucial for the function of many proteins and nucleic acids. mdpi.com A chemical that disrupts these electrostatic interactions could destabilize the macromolecule's structure. Similarly, covalent binding of a reactive chemical or its metabolite to a protein can lead to permanent modification and loss of function. msdmanuals.com
In the context of genotoxicity, the ultimate macromolecular interaction is with DNA. nih.gov As mentioned previously, metabolites of related azo dyes have shown the ability to damage DNA, which represents a direct interaction with this critical macromolecule. nih.gov
Oxidative Stress Induction Pathways
Comparative Toxicological Studies with Related Azo Compounds
Comparative toxicology is essential for understanding the structure-activity relationship among related chemical compounds and for predicting the potential hazards of untested substances. By comparing a novel compound like this compound to well-studied analogs, researchers can make informed judgments about its likely toxicity profile.
One such study investigated the toxicity of three different hydrophobic azo dyes—the solvent dye Sudan Red G and the disperse dyes Disperse Yellow 7 and Disperse Orange 13—on two benthic invertebrate species, Hexagenia spp. and Tubifex tubifex. researchgate.netnih.gov The study found that Disperse Yellow 7 was the most toxic of the three compounds to Hexagenia, with a 21-day IC25 (the concentration causing a 25% inhibition in an endpoint) for growth of 9.6 µg/g. nih.gov For Tubifex, reproductive endpoints were the most sensitive, with the disperse dyes, particularly Disperse Yellow 7, primarily affecting embryogenesis. nih.gov This research highlights that even within the broader class of azo dyes, toxicity can vary significantly based on the specific chemical structure and the biological endpoint being measured. researchgate.netnih.gov
While no specific comparative studies featuring this compound are available in the reviewed literature, the established methodologies provide a clear framework for how its toxicological profile could be benchmarked against other diarylide and azo pigments.
Table 2: Summary of a Comparative Toxicity Study on Azo Dyes
| Compound | Test Organism | Endpoint | Result (IC25) | Finding |
| Disperse Yellow 7 (DY7) | Hexagenia spp. | 21-day Growth | 9.6 µg/g | Most toxic of the tested dyes for this endpoint. nih.gov |
| Disperse Yellow 7 (DY7) | Tubifex tubifex | 28-day Reproduction | 1.3-11.8 µg/g (range for all dyes) | Caused effects on embryogenesis. nih.gov |
| Sudan Red G (SRG) | Tubifex tubifex | 28-day Reproduction | 1.3-11.8 µg/g (range for all dyes) | Primarily affected gametogenesis (cocoon production). nih.gov |
| Disperse Orange 13 (DO13) | Hexagenia spp. | 21-day Growth | Less toxic than DY7 | --- |
Advanced In Vitro and In Vivo Toxicological Models
Modern toxicology employs a range of advanced models to assess chemical safety, aiming to improve human relevance and reduce reliance on traditional animal testing.
Advanced In Vitro Models: In vitro (non-animal) models are critical for screening and mechanistic studies. Beyond traditional 2D monolayer cell cultures, more complex systems are being used to better simulate human physiology. nih.govresearchgate.net
3D Reconstructed Tissues: Three-dimensional models, such as reconstructed human skin, provide a more realistic testing environment. A novel tattooed human skin model, "TatS," has been developed to incorporate pigments directly into a reconstructed dermal layer, allowing for the study of pigment-skin interactions in a system that mimics tissue architecture. nih.govresearchgate.net In one study using this model, Pigment Orange 13 (a diazo compound) did not alter tissue viability or cytokine secretion, whereas titanium dioxide showed toxicity in simple 2D fibroblast cultures, highlighting the advantage of 3D systems. nih.gov
Organoids and Organ-on-a-Chip: These models, particularly for the liver, are highly relevant for studying azo pigment toxicity, as they can replicate the metabolic functions responsible for breaking down the azo bond. mdpi.com
Cell-Based Assays: Human iPSC-derived cells, such as retinal pigment epithelial cells or melanocytes, can be used to create advanced in vitro models for toxicology testing of various pigments and compounds. axolbio.comatcc.org
In Vivo Models: In vivo (animal) studies remain necessary for evaluating systemic effects, long-term toxicity, and carcinogenicity that cannot be fully captured by in vitro methods.
Rodent Studies: Rats and mice are traditionally used in subchronic and chronic feeding studies to identify target organ toxicity and carcinogenic potential. cir-safety.org For example, studies on Disperse Yellow 3 involved feeding the dye to rats and mice for up to two years to assess for neoplasms. cir-safety.org
Alternative Models: The zebrafish embryo is an increasingly used in vivo model for toxicity screening of industrial compounds, including pigments. nih.govmdpi.com It allows for the observation of lethal and sub-lethal developmental effects in a whole-organism context. Studies on leachates from industrial waste containing dyes and pigments have used mice to evaluate genotoxic effects like chromosome aberrations and DNA damage in bone marrow cells following oral exposure. nih.gov
A comprehensive toxicological assessment of this compound would necessitate a tiered approach, beginning with advanced in vitro models to screen for cytotoxicity and genotoxicity and progressing to targeted in vivo studies to investigate systemic effects and long-term hazards if initial screening raises concerns.
Table 3: Overview of Advanced Toxicological Models for Pigment Assessment
| Model Type | Description | Application for Pigment Toxicology |
| 3D Reconstructed Skin (e.g., TatS) | A full-thickness human skin model with pigments incorporated into the dermis. nih.govresearchgate.net | Assesses local toxicity, cell viability, and inflammatory responses following dermal exposure. nih.gov |
| Human iPSC-Derived Cells | Stem cells differentiated into specific cell types (e.g., melanocytes, retinal pigment epithelial cells). axolbio.comatcc.org | Used to build powerful in vitro models for toxicology screening and disease modeling. axolbio.com |
| Zebrafish Embryo Assay | An alternative in vivo model used to assess acute toxicity and developmental effects. nih.govmdpi.com | Screens for lethal and sub-lethal endpoints like coagulation, lack of somite formation, and edema. nih.gov |
| Rodent Bioassay | Long-term (e.g., 90-day or 2-year) feeding studies in rats and mice. cir-safety.org | Evaluates chronic toxicity, target organ effects, and carcinogenic potential. cir-safety.org |
Applications of Permanent Yellow Rn in Advanced Materials Science
Integration in Functional Coatings and Films
Permanent Yellow RN is extensively used in a variety of functional coatings and films, where its chromatic and resistance properties are highly valued. It is a key component in industrial paints, architectural coatings (both water-based and solvent-based), and specialized applications like traffic-marking paints due to its high opacity and good weather fastness. zeyachem.netpcimag.com
The pigment's utility in coatings is largely due to its excellent lightfastness and resistance to various environmental and chemical factors. zeyachem.net Research indicates that different grades of Pigment Yellow 65 are available, tailored for specific applications, with variations in particle size distribution and surface treatments to optimize performance in different coating systems. datainsightsmarket.com For instance, grades with high hiding power are particularly suitable for decorative and industrial paints. asm.org The pigment's stability allows it to be used in air-drying alkyd enamels and emulsion paints. pcimag.comasm.org
Functional coatings, such as those with antibacterial or self-cleaning properties, can incorporate pigments like this compound. fn-nano.comjoyachem.com While specific studies focusing solely on this pigment's role in such advanced functionalities are not abundant, its compatibility with various resin systems, including polyurethane and waterborne systems, makes it a candidate for inclusion in multi-functional coating formulations. pcimag.comprecisechem.com The development of coatings with enhanced durability and specific optical properties often involves the careful selection and dispersion of pigments like this compound. joyachem.commdpi.com
Role in Polymer and Plastic Composites
In the field of polymer and plastic composites, this compound serves as a crucial colorant, valued for its heat stability and vibrant shade. datainsightsmarket.com The yellowing of plastics over time is a known issue, often caused by the degradation of the polymer or its additives under UV light. threebond.co.jpacs.org The incorporation of stable pigments like this compound is a strategy to impart a desired color and potentially enhance the UV stability of the final product.
The pigment is utilized in a range of plastic products, including those made from polyolefins, PVC, and in the creation of color masterbatches. datainsightsmarket.com Its performance in plastics is dependent on its heat resistance, with different grades offering stability at various temperatures, typically up to 160-180°C. datainsightsmarket.com However, some sources note that it has relatively poor heat stability in certain baking systems and can exhibit poor crystal stability in the presence of some organic solvents, which can be a limitation in specific high-temperature polymer processing applications. pcimag.com
Table 1: Physical and Chemical Properties of this compound (Pigment Yellow 65)
| Property | Value | References |
|---|---|---|
| Chemical Name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxo-Butanamide | zeyachem.net |
| C.I. Name | Pigment Yellow 65 | zeyachem.net |
| C.I. Number | 11740 | vibrantz.com |
| CAS Number | 6528-34-3 | zeyachem.net |
| Molecular Formula | C18H18N4O6 | zeyachem.net |
| Molecular Weight | 386.36 g/mol | zeyachem.net |
| Appearance | Reddish Yellow Powder | zeyachem.net |
| Density | 1.33 - 1.6 g/cm³ | datainsightsmarket.com |
| Melting Point | 236 - 240°C | |
| Heat Resistance | Up to 160-180°C (application dependent) | datainsightsmarket.com |
| Oil Absorption | 35-45 g/100g | datainsightsmarket.com |
Pigment Dispersion and Stability in Ink Formulations
The performance of this compound in printing inks is critically dependent on its dispersion and stability within the ink vehicle. google.com It is recommended for water-based inks and shows selectivity in solvent-based inks. datainsightsmarket.com The pigment's good lightfastness and resistance to acids and alkalis contribute to the durability of the final print. precisechem.com
Table 2: Fastness and Resistance Properties of this compound (Pigment Yellow 65)
| Property | Rating (1-5 or 1-8 Scale) | References |
|---|---|---|
| Light Fastness (BWS) | 6 | datainsightsmarket.com |
| Heat Resistance (°C) | 160 | datainsightsmarket.com |
| Acid Resistance | 5 | datainsightsmarket.com |
| Alkali Resistance | 5 | datainsightsmarket.com |
| Alcohol Resistance | 5 | datainsightsmarket.com |
| Ester Resistance | 4 | datainsightsmarket.com |
| Benzene Resistance | 4 | datainsightsmarket.com |
| Ketone Resistance | 4 | datainsightsmarket.com |
| Soap Resistance | 5 | datainsightsmarket.com |
| Bleeding Resistance | 4 | datainsightsmarket.com |
(Note: Fastness ratings are typically on a scale of 1 to 5, where 5 is excellent, or 1 to 8 for lightfastness, where 8 is the highest.)
Biomedical and Diagnostic Tool Development (Investigational)
The application of this compound in the biomedical and diagnostic fields is not well-established and remains largely investigational. Some chemical suppliers note that the compound is a "useful research chemical" and has been "investigated for its potential use in drug delivery systems and as a diagnostic tool". theclinivex.com One source describes Pigment Yellow 65 as a "biologically active chemical". chemicalbook.com
However, detailed, peer-reviewed research studies specifically demonstrating its application as a primary component in diagnostic tools or therapeutic systems are not readily found in the public domain. The use of organic dyes and pigments in biomedical applications often requires stringent biocompatibility and specific functional properties, such as fluorescence for imaging, which are not primary characteristics of this compound. nih.gov Research in biomedical diagnostics is vast, exploring various materials like gold nanoparticles and developing techniques like colorimetric assays for detecting diseases. nih.govnih.gov While labels for "investigational drugs" can be yellow, this is a macroscopic labeling practice and does not involve the compound as an active diagnostic agent. A study on the laser photodegradation of tattoo inks did include Pigment Yellow 65, which constitutes a biomedical context, but the focus was on its decomposition, not its use as a diagnostic or therapeutic tool. nih.gov Therefore, its role in this area is speculative and not yet supported by significant research findings.
Applications in Advanced Colorimetric Analysis
Colorimetry is a broad scientific field that measures the characteristics of color. slideshare.net In advanced chemical analysis, colorimetric sensors and assays are developed to detect and quantify substances, often indicated by a color change. nih.govresearchgate.net
Degradation Pathways and Remediation Strategies for Permanent Yellow Rn
Chemical Degradation Processes
Chemical degradation methods aim to break down the complex and stable structure of Permanent Yellow RN, particularly the chromophoric azo bond (-N=N-), into simpler, less colored, and often less toxic compounds.
Advanced Oxidation Processes (AOPs) are a class of chemical treatment techniques designed to remove organic and inorganic materials from water and wastewater through oxidation via highly reactive hydroxyl radicals (•OH). pcimag.com These radicals are powerful, non-selective oxidizing agents that can attack the azo dye molecule, leading to its degradation. tandfonline.com Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light. pcimag.com
The fundamental principle of AOPs is the in-situ generation of these potent radicals. For instance, the UV/H₂O₂ process generates hydroxyl radicals through the photolytic cleavage of hydrogen peroxide. While specific studies on this compound are limited, research on other azo dyes like Reactive Yellow 160A has demonstrated the efficacy of AOPs. Systems such as SnO₂/UV/H₂O₂ and TiO₂/UV/H₂O₂ have shown significant degradation percentages, with the breakdown initiated by the attack of hydroxyl radicals on the azo bond. vipulorganics.com The degradation process typically involves the cleavage of the azo linkage, followed by the oxidation of the resulting aromatic intermediates, which can ultimately be mineralized to carbon dioxide and water. vipulorganics.com
The effectiveness of AOPs is influenced by several factors, including pH, the concentration of the oxidizing agent (like H₂O₂), catalyst dosage, and the initial dye concentration. researchgate.net For example, the photocatalytic degradation of other yellow dyes has been shown to be highly dependent on pH, with optimal degradation often occurring in acidic or alkaline conditions depending on the specific dye and catalyst used. scispace.comwatertechnologies.com
Electrochemical degradation is an alternative method that utilizes an applied electrical potential to drive oxidation and reduction reactions, leading to the breakdown of dye molecules. google.com This process can occur through direct electron transfer at the anode or indirectly through the generation of oxidizing species like hydroxyl radicals or active chlorine from the electrolyte. amazonaws.com The efficiency of electrochemical degradation is dependent on parameters such as current density, pH, electrode material, and the type of supporting electrolyte. google.comengland.nhs.uk Studies on various azo dyes have shown that increasing current density can enhance degradation rates by boosting electron flow and the generation of oxidants. google.com For instance, the electrochemical degradation of Chlorazol Yellow was significantly accelerated by using a PbO₂-coated stainless steel electrode, achieving nearly 99% degradation under optimized conditions. ekb.eg
Photochemical degradation , or photolysis, involves the breakdown of chemical compounds by light energy. The direct photolysis of azo dyes by UV light can occur, but the rate is often slow. The process is significantly enhanced by the use of a photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), in what is known as photocatalytic degradation . dwi.gov.uk The catalyst, upon absorbing light, generates electron-hole pairs that react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye. dwi.gov.uk The degradation of various yellow dyes has been successfully demonstrated using photocatalysis. watertechnologies.comdwi.gov.ukacademicjournals.orgmdpi.com The efficiency of photocatalytic degradation is influenced by factors like catalyst loading, pH, and initial dye concentration. For example, in the degradation of Sunfix Yellow dye, an optimal pH of 10 and a specific ZnO catalyst concentration were found to maximize the degradation rate. watertechnologies.com
Advanced Oxidation Processes (AOPs) for Dye Remediation
Biological Degradation and Bioremediation Approaches
Bioremediation utilizes microorganisms and their enzymes to break down pollutants. This approach is considered environmentally friendly and cost-effective for treating azo dye contamination. mdpi.com
A wide range of microorganisms, including bacteria and fungi, are capable of degrading azo dyes. ijcmas.com Organic pigments, particularly yellow pigments, are reported to be susceptible to bacterial degradation, where they are used as a source of carbon and nitrogen. pcimag.com The initial and most critical step in the microbial degradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This reaction is typically carried out by enzymes called azoreductases and breaks the molecule into corresponding aromatic amines, which are often colorless but can be toxic. mdpi.comnih.gov
This initial reductive cleavage usually occurs under anaerobic or anoxic conditions. Subsequently, the resulting aromatic amines can be further degraded, often under aerobic conditions, into simpler, non-toxic compounds and can be completely mineralized to CO₂ and H₂O by various microbial metabolic pathways. mdpi.com Several bacterial genera, such as Pseudomonas, Bacillus, and Staphylococcus, have been identified for their ability to decolorize and degrade azo dyes. mdpi.comnih.gov Fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Trametes versicolor, are also highly effective due to their secretion of powerful extracellular ligninolytic enzymes. tandfonline.com
The degradation of azo dyes is facilitated by specific microbial enzymes. These enzymes can be used in isolated forms for remediation, offering advantages in terms of specificity and reaction speed. mdpi.comijplantenviro.com The primary enzymes involved are oxidoreductases.
Azoreductases: These are the key enzymes responsible for the initial reductive cleavage of the azo bond. ijcmas.com They transfer electrons from electron donors like NADH or NADPH to the azo dye, breaking the nitrogen double bond. nih.gov Azoreductases have been identified in a wide variety of bacteria and some fungi. ijcmas.com
Laccases: These are copper-containing oxidases that can oxidize a broad range of phenolic and non-phenolic compounds, including azo dyes. ijcmas.com Laccases degrade azo dyes through a non-specific free-radical mechanism, which can avoid the formation of toxic aromatic amines that result from reductive cleavage. ijcmas.com They are commonly found in fungi, especially white-rot fungi. tandfonline.com
Peroxidases: This group includes lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP). ijcmas.com These enzymes, also primarily from white-rot fungi, use hydrogen peroxide as an oxidant to catalyze the degradation of a wide array of recalcitrant compounds, including azo dyes. ijplantenviro.comnih.gov The degradation can proceed through either symmetric or asymmetric cleavage of the azo bond. ijplantenviro.com
The following table summarizes the key enzymes involved in the biodegradation of azo dyes.
| Enzyme | Class | Source | Mechanism of Action |
| Azoreductase | Oxidoreductase | Bacteria, Fungi | Reductive cleavage of the azo bond (-N=N-) to form aromatic amines. ijcmas.comnih.gov |
| Laccase | Oxidoreductase | Fungi, Plants, Bacteria | Oxidizes phenolic and non-phenolic compounds via a free-radical mechanism, often avoiding the formation of toxic amines. ijcmas.com |
| Lignin Peroxidase (LiP) | Oxidoreductase | Fungi (White-rot) | H₂O₂-dependent oxidation of non-phenolic aromatic rings. ijcmas.comnih.gov |
| Manganese Peroxidase (MnP) | Oxidoreductase | Fungi (White-rot) | H₂O₂-dependent oxidation of phenolic compounds through Mn³⁺ intermediates. ijcmas.com |
Regulatory Science and Risk Assessment Paradigms for Permanent Yellow Rn
National and International Regulatory Frameworks for Pigments
The regulation of pigments like Permanent Yellow RN is handled by various bodies globally, with the primary aim of ensuring their safe use and minimizing potential risks to human health and the environment.
In the European Union , the registration, evaluation, authorisation, and restriction of chemicals are managed under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation. quantumpmu.com Pigment Yellow 65 is registered under REACH, and its identity and uses are documented in the European Chemicals Agency (ECHA) database. europa.eueuropa.eu The ECHA inventory provides public information on the substance, including its IUPAC name, 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, and its use in consumer products like coating products, inks, and toners. europa.eu For pigments used in food contact materials, specific regulations such as the European Council Resolution AP(89)1 set limits for heavy metals and aromatic amines. additivesforpolymer.com
In the United States , the Toxic Substances Control Act (TSCA) is the primary law governing chemical substances. customsmobile.com Pigment Yellow 65 is listed on the TSCA inventory, meaning it is approved for commerce in the U.S. first-color.comgelest.com The U.S. Customs and Border Protection has classified Pigment Yellow 65 under the Harmonized Tariff Schedule, and its importation may be subject to TSCA requirements administered by the Environmental Protection Agency (EPA). customsmobile.com
Regulations for pigments are also in place in other regions, often addressing their use in specific applications like food packaging and toys, with a focus on limiting the migration of the pigment and the presence of impurities. additivesforpolymer.com These frameworks often have similar goals, such as controlling the levels of heavy metals and other hazardous substances. additivesforpolymer.com
Scientific Principles of Risk Assessment for Chemical Substances
The risk assessment of chemical substances like this compound is a systematic process that involves several key steps to determine the likelihood and severity of potential adverse effects. europa.eu
Exposure Assessment Methodologies
Exposure assessment aims to determine the extent of human and environmental contact with a chemical substance. europa.eu For pigments, this involves considering various routes of exposure, such as dermal contact, inhalation, and oral ingestion, depending on the product's use. nih.gov For instance, the use of this compound in paints and coatings could lead to consumer exposure during application. zeyachem.neteuropa.eu
Methodologies for exposure assessment can include:
Modeling: Using computer programs like the RIVM's ConsExpo to estimate exposure levels from consumer products based on default parameters for product use. nih.gov
Migration Studies: Testing the transfer of the pigment from a finished product, such as food packaging, to food simulants to quantify potential oral exposure. additivesforpolymer.comvdmi.de
Environmental Monitoring: Measuring the concentration of the substance in environmental media to assess indirect exposure.
The low water solubility of many pigments, including this compound, is a critical factor in exposure assessment, as it generally leads to lower bioavailability. echemi.commst.dk
Hazard Identification and Characterization
Hazard identification involves determining the intrinsic adverse effects of a substance. europa.eu For azo pigments like this compound, a key consideration is the potential for reductive cleavage of the azo bond, which could release aromatic amines. europa.eueuropa.eu Some aromatic amines are known carcinogens, which is a primary driver for the regulation of azo dyes. europa.euqima.com
Hazard characterization involves evaluating the dose-response relationship for the identified hazards. This is typically based on toxicological studies. For this compound, available Safety Data Sheets (SDS) indicate that it is not classified as hazardous under the Globally Harmonized System (GHS). echemi.comcncolorchem.comzeyachem.net However, they do note potential for irritation upon contact. cncolorchem.com The toxicological properties have not been exhaustively investigated, and the primary concern for azo pigments remains the potential formation of harmful metabolites. mst.dkcncolorchem.com
| Property | Value | Source |
| IUPAC Name | 2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | europa.eu |
| CAS Number | 6528-34-3 | cncolorchem.com |
| Molecular Formula | C18H18N4O6 | cncolorchem.com |
| Molecular Weight | 386.36 g/mol | cncolorchem.com |
| Physical Form | Yellow Powder | echemi.comcncolorchem.com |
| Water Solubility | 1.9 µg/L at 25 °C | echemi.com |
Role of Scientific Innovation in Regulatory Decision-Making
Scientific innovation is playing an increasingly important role in the risk assessment and regulation of chemicals. nih.gov New Approach Methodologies (NAMs), which include in vitro assays and computational modeling, are being developed to provide faster and more human-relevant data while reducing reliance on animal testing. tno.nl
Initiatives like the European Partnership for the Assessment of Risks from Chemicals (PARC) aim to support regulatory bodies with new data, methods, and tools to address chemical safety challenges. europa.eueu-parc.eu These innovations can lead to:
Improved Hazard Prediction: Using computational tools and high-throughput screening to identify potential hazards of new and existing chemicals more efficiently.
More Realistic Exposure Scenarios: Developing sophisticated models that better reflect real-world exposure to chemicals from multiple sources. europa.eu
Safe and Sustainable by Design (SSbD): Integrating safety and sustainability considerations early in the product development process to create inherently safer chemicals and materials. tno.nleuropa.eu
These advancements are crucial for the ongoing safety evaluation of widely used chemicals like this compound, allowing for a more dynamic and evidence-based approach to regulation.
Emerging Research Frontiers and Unaddressed Questions in Permanent Yellow Rn Studies
Advanced Computational Modeling and Simulation
The use of advanced computational modeling and simulation is a rapidly growing area of research for azo dyes and pigments, including Permanent Yellow RN. mdpi.comacs.org These theoretical approaches offer a powerful and cost-effective means to predict a range of properties without the need for extensive laboratory experimentation.
Predicting Physicochemical and Toxicological Properties: Density Functional Theory (DFT) is a prominent computational method used to model the electronic structure of molecules. acs.orgacs.org Researchers are employing DFT and other methods to predict key parameters of azo dyes, which can be extrapolated to understand pigments like this compound. mdpi.comacs.orgtandfonline.com These parameters include:
Molecular Geometry: Optimizing the 3D structure of the pigment molecule to understand its shape and potential interactions. acs.org
Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to predict reactivity and electronic transitions. acs.orgacs.org
Spectroscopic Analysis: Simulating UV-VIS, ¹H NMR, and ¹³C NMR spectra to compare with and interpret experimental data. mdpi.com
Toxicological Endpoints: While still an emerging application, computational toxicology seeks to predict potential adverse effects, such as carcinogenicity or mutagenicity, based on molecular structure and properties. habitablefuture.org For instance, the U.S. Environmental Protection Agency (EPA) is funding research to develop safer diarylide pigment alternatives using artificial intelligence and machine learning to predict toxicity. kebotix.com
Modeling Environmental Fate and Degradation: Computational models are also being developed to simulate the environmental behavior of organic pigments. These models can help predict:
Solubility and Partitioning: Estimating how the pigment will distribute between water, soil, and air. tandfonline.com
Degradation Pathways: Identifying the most likely sites for chemical or biological breakdown of the pigment molecule. x-mol.comimrpress.com Fukui indices, for example, can be calculated to determine the most reactive sites for radical attacks, which is relevant for understanding degradation mechanisms. x-mol.com
Below is an interactive data table summarizing the types of data generated through computational modeling of azo dyes and pigments.
| Predicted Property | Computational Method | Significance |
| Optimized Molecular Geometry | DFT, Molecular Mechanics (MMFF94s) | Understanding steric and electronic interactions. mdpi.com |
| HOMO-LUMO Energy Gap | DFT | Predicting chemical reactivity and stability. acs.org |
| UV-VIS Spectra | TD-DFT, ZINDO, CIS | Correlating structure with color and electronic transitions. mdpi.com |
| NMR Chemical Shifts | GIAO | Aiding in the structural elucidation of the molecule. mdpi.com |
| Thermodynamic Properties | DFT | Assessing the stability and reactivity of the pigment. acs.org |
| Fukui Indices | DFT | Identifying sites susceptible to nucleophilic, electrophilic, and radical attack, aiding in degradation studies. x-mol.com |
Nanotoxicology of this compound and Related Pigments
The study of the potential toxic effects of nanoparticles, or nanotoxicology, is a critical research frontier for pigments like this compound. Organic pigments are often produced as fine powders with particles in the nanometer or low micrometer size range. publications.gc.ca
Particle Characterization and Inhalation Toxicity: Research has focused on the potential for inhaled pigment particles to cause adverse health effects. Studies on related diarylide yellow pigments, such as Pigment Yellow 83, have investigated the effects of different particle sizes on the respiratory system. uzh.ch Inhalation studies in rats have shown that at high concentrations, pigment particles can accumulate in the lungs and lead to inflammatory responses. uzh.ch However, some studies have not identified specific toxicological effects directly attributable to the nanosize fraction of organic pigments when compared to their larger counterparts. etad.com
Systemic Availability and Bioavailability: A key question in the nanotoxicology of pigments is their systemic availability, or the extent to which they can be absorbed into the body. Due to their very low solubility in water and fats, diarylide yellow pigments are generally considered to have limited bioavailability. publications.gc.caindustrialchemicals.gov.au However, there is ongoing investigation into whether nanoparticles of these pigments could be absorbed systemically in their particle form, particularly through oral and inhalation routes. industrialchemicals.gov.au
Sustainable Synthesis and Circular Economy Approaches
The chemical industry is increasingly focusing on green chemistry and circular economy principles to develop more sustainable manufacturing processes. ellenmacarthurfoundation.org For this compound and other azo pigments, this involves exploring alternative synthesis routes and designing products for a circular lifecycle.
Greener Synthesis Methods: Traditional synthesis of azo pigments involves diazotization and coupling reactions, which can use hazardous chemicals and generate waste. smolecule.comhandprint.com Research is underway to develop more environmentally friendly synthesis methods, such as:
Alternative Solvents: Investigating the use of less hazardous solvents in the manufacturing process. srrttf.org
Process Optimization: Improving reaction conditions to increase yield and reduce the formation of byproducts. srrttf.org For example, controlling temperature and pH during synthesis can minimize the generation of impurities. srrttf.org
Alternative Raw Materials: Exploring the use of less toxic precursors. For instance, research has been conducted on using 2,5-phenylenediamine-1,6-disulphonic acid as a potential alternative to the more hazardous 3,3'-dichlorobenzidine (B165656) in some diarylide pigments. researchgate.net
Circular Economy Principles: The circular economy is a model of production and consumption that involves sharing, leasing, reusing, repairing, refurbishing, and recycling existing materials and products for as long as possible. ellenmacarthurfoundation.orginriver.com For pigments, this could involve:
Designing for Recyclability: Developing pigments that can be more easily recovered and reused from end-of-life products.
Waste as a Resource: Investigating methods to valorize waste streams from pigment production.
Extending Product Lifespan: Creating more durable pigments that maintain their color and stability for longer, reducing the need for replacement. ellenmacarthurfoundation.org
The following table outlines key areas of research in sustainable synthesis and circular economy approaches for this compound and related pigments.
| Research Area | Objective | Example Approaches |
| Green Synthesis | Reduce the environmental impact of pigment production. | Use of safer solvents, alternative non-toxic precursors, and optimized reaction conditions to minimize byproducts. srrttf.orgresearchgate.net |
| Process Intensification | Improve the efficiency of the manufacturing process. | In situ coating methods to simplify filtration and dispersion. smolecule.com |
| Circular Design | Design pigments for a circular economy. | Enhancing pigment durability and developing methods for recovery and reuse from waste streams. ellenmacarthurfoundation.org |
| Byproduct Reduction | Minimize the formation of hazardous impurities. | Tightly controlling reaction parameters like temperature and time. srrttf.org |
Long-Term Environmental and Health Monitoring Strategies
Developing effective long-term monitoring strategies is crucial for understanding the environmental fate and potential health impacts of persistent organic pollutants (POPs), including some pigments. mdpi.comcapes.gov.brnih.gov
Environmental Monitoring: Due to their low water solubility, pigments like this compound are expected to persist in the environment, primarily partitioning to soil and sediment. publications.gc.camst.dk Long-term monitoring programs are needed to:
Track Environmental Concentrations: Measure the levels of these pigments in various environmental compartments over time to identify trends. mdpi.com
Assess Persistence and Degradation: Study the long-term breakdown of these pigments under real-world environmental conditions. mst.dk
Identify Sources and Pathways: Determine how these pigments enter the environment and how they are transported. capes.gov.br
Health Monitoring: For workers potentially exposed to azo pigments, long-term health monitoring is an important consideration. industrialchemicals.gov.au This can involve:
Exposure Assessment: Quantifying worker exposure through inhalation and dermal contact.
Biomonitoring: Developing and validating methods to detect the pigment or its metabolites in biological samples.
Epidemiological Studies: Conducting long-term studies to assess any potential health effects in exposed populations.
Interdisciplinary Research Collaborations and Data Sharing
Addressing the complex questions surrounding this compound and other pigments requires collaboration across multiple scientific disciplines. researchgate.net Furthermore, open data sharing is essential to accelerate research and avoid duplication of effort. 4tu.nlsciencebusiness.net
The Need for Interdisciplinary Approaches: A comprehensive understanding of organic pigments requires expertise from various fields, including:
Chemistry: For synthesis, characterization, and understanding chemical properties. handprint.com
Toxicology: To assess potential health effects. industrialchemicals.gov.au
Environmental Science: To study the fate and transport of pigments in the environment. mdpi.com
Computational Science: For modeling and simulation. mdpi.com
Materials Science: To understand the physical properties of the pigment particles. researchgate.net
Challenges and Opportunities in Data Sharing: Sharing research data can be challenging due to the diverse nature of the data generated in interdisciplinary projects. 4tu.nl However, initiatives are being developed to facilitate data sharing and improve the findability, accessibility, interoperability, and reusability (FAIR) of research data. 4tu.nldataone.org For pigments, this could involve creating centralized databases for:
Toxicological Data: Sharing results from in vitro and in vivo studies.
Physicochemical Properties: Compiling data on solubility, particle size, and other key parameters.
Computational Models: Making models and simulation data publicly available for validation and further development.
Q & A
Q. How can computational chemistry predict the environmental impact of this compound degradation byproducts?
- Methodological Answer : Apply QSAR models to estimate ecotoxicity of nitroaromatic intermediates. Simulate hydrolysis pathways using Gaussian or ORCA software. Validate with LC-MS/MS analysis of degraded samples and microbial toxicity assays (e.g., Daphnia magna survival rates) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
